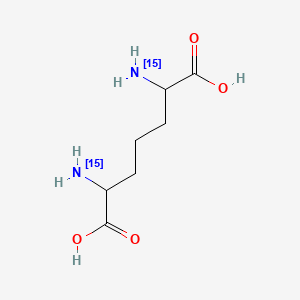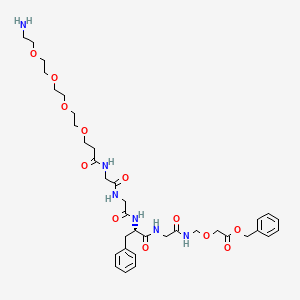
E3 Ligase Ligand-linker Conjugate 104
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 104 is a conjugate of an E3 ligase ligand and a linker, consisting of Thalidomide and the corresponding linker . This compound serves as a Cereblon ligand to recruit CRBN protein and acts as a key intermediate for the synthesis of complete Proteolysis Targeting Chimeric Molecules (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 104 involves the conjugation of Thalidomide with a suitable linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under specific conditions, such as the presence of a base like DIPEA in a solvent like DMF at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to achieve consistent quality .
化学反应分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 104 undergoes various chemical reactions, including:
Substitution Reactions: The linker attachment involves nucleophilic substitution reactions where the activated Thalidomide reacts with the linker.
Conjugation Reactions: The formation of the conjugate involves the creation of a covalent bond between Thalidomide and the linker.
Common Reagents and Conditions:
Reagents: Thalidomide, linkers, bases like DIPEA, solvents like DMF.
Conditions: Elevated temperatures, inert atmosphere to prevent oxidation.
Major Products: The major product of these reactions is the this compound, which can be further used to synthesize complete PROTAC molecules .
科学研究应用
E3 Ligase Ligand-linker Conjugate 104 has a wide range of scientific research applications:
作用机制
E3 Ligase Ligand-linker Conjugate 104 exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis and regulation .
相似化合物的比较
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: Similar to E3 Ligase Ligand-linker Conjugate 104, these conjugates also serve as intermediates for PROTAC synthesis but use VHL as the E3 ligase ligand.
MDM2 Ligand-linker Conjugates: These conjugates use MDM2 as the E3 ligase ligand and are used in the synthesis of PROTACs targeting different proteins.
Uniqueness: this compound is unique due to its use of Thalidomide as the E3 ligase ligand, which specifically recruits the CRBN protein. This specificity allows for targeted degradation of proteins that interact with CRBN, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C33H45N5O7 |
|---|---|
分子量 |
623.7 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-[4-[[7-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-19-33(20-36)10-13-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41)/t26-/m0/s1 |
InChI 键 |
ITFIOHXKPVJFMZ-SANMLTNESA-N |
手性 SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)[C@H]6CCC(=O)NC6=O |
规范 SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


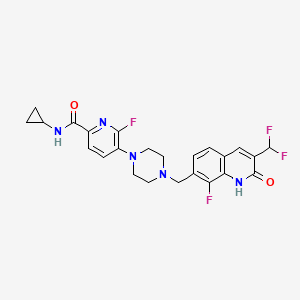
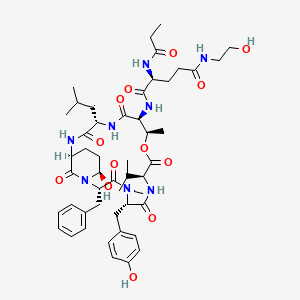
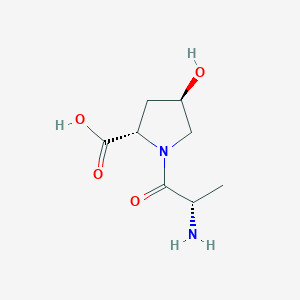
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
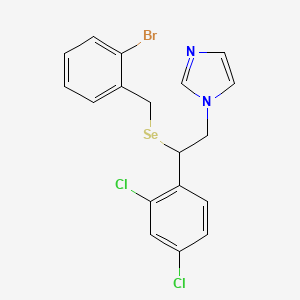
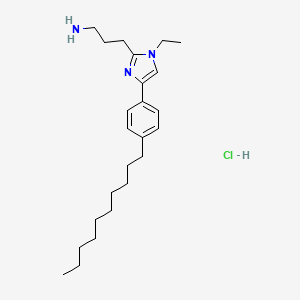
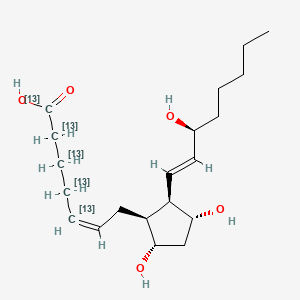
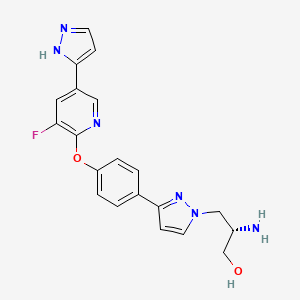
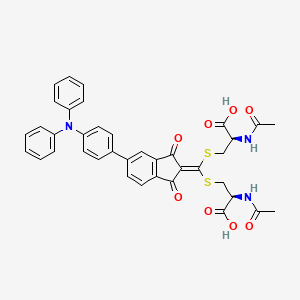
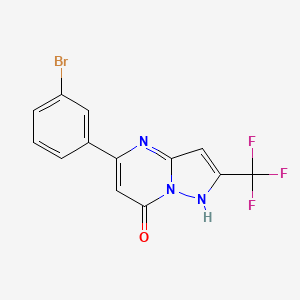
![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
